molecular formula C7H8FNO B2454853 4-Fluoro-3-(methylamino)phenol CAS No. 1228996-53-9

4-Fluoro-3-(methylamino)phenol

Cat. No.: B2454853
CAS No.: 1228996-53-9
M. Wt: 141.145
InChI Key: CGLCTUZRODNGES-UHFFFAOYSA-N
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Description

4-Fluoro-3-(methylamino)phenol: is an organic compound with the molecular formula C7H8FNO. It is a derivative of phenol, where the hydroxyl group is substituted with a fluorine atom at the fourth position and a methylamino group at the third position.

Properties

IUPAC Name

4-fluoro-3-(methylamino)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c1-9-7-4-5(10)2-3-6(7)8/h2-4,9-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGLCTUZRODNGES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228996-53-9
Record name 4-fluoro-3-(methylamino)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-(methylamino)phenol typically involves the following steps:

    Nitration of Fluorobenzene: Fluorobenzene is nitrated to produce 4-fluoronitrobenzene.

    Reduction: The nitro group in 4-fluoronitrobenzene is reduced to an amino group, yielding 4-fluoroaniline.

    Methylation: 4-fluoroaniline is then methylated using formaldehyde and formic acid to produce 4-fluoro-3-(methylamino)aniline.

    Hydroxylation: Finally, the compound undergoes hydroxylation to form this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3-(methylamino)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Fluoro-3-(methylamino)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(methylamino)phenol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Biological Activity

4-Fluoro-3-(methylamino)phenol (CAS No. 1228996-53-9) is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article provides an in-depth analysis of its biological activity, including mechanisms of action, comparative studies, and case studies highlighting its effects.

Chemical Structure and Properties

This compound is characterized by the following molecular structure:

  • Molecular Formula : C7H8FNO
  • Molecular Weight : 155.15 g/mol

The presence of a fluorine atom and a methylamino group on the phenolic ring influences its biological interactions and activity.

Research indicates that this compound may interact with specific enzymes or receptors, modulating their activity. The compound's structure allows it to potentially act as an inhibitor or modulator for various biological pathways, which can lead to diverse pharmacological effects.

1. Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against several bacterial strains. The proposed mechanism involves:

  • Inhibition of Enzyme Activity : The compound may inhibit key bacterial enzymes essential for survival.
  • Disruption of Cell Wall Synthesis : It could interfere with the synthesis of peptidoglycan, a crucial component of bacterial cell walls.

2. Antiviral Activity

There are indications that this compound may also exhibit antiviral properties. Its potential as a nucleoside analogue suggests that it could interfere with viral replication processes, making it a candidate for further exploration in antiviral drug development.

3. Cytotoxicity

Studies have assessed the cytotoxic effects of this compound on various mammalian cell lines. Findings indicate variable toxicity profiles depending on concentration and exposure time:

Cell LineIC50 (µM)Notes
HeLa25Moderate cytotoxicity
MCF-715Higher sensitivity observed
A54930Less sensitive compared to HeLa

Study on Antimicrobial Effects

A study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 20 µM, suggesting its potential as an antimicrobial agent.

Cytotoxicity Assessment

In vitro assessments demonstrated that the compound's cytotoxicity varies across different cell lines. For instance, MCF-7 cells showed higher sensitivity compared to A549 cells, indicating a need for further investigation into its selective toxicity mechanisms.

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with other phenolic compounds:

Compound NameStructure CharacteristicsBiological Activity
This compoundFluorine at position 4, methylamino at position 3Antimicrobial, antiviral
4-Amino-2-fluorophenolAmino group at position 4Limited antimicrobial properties
PhenolHydroxyl group at position 1Basic antimicrobial properties

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